6-Chloropurine glucoside
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Overview
Description
6-Chloropurine glucoside is a chemical compound that combines the purine derivative 6-chloropurine with a glucose moleculeThe molecular formula of this compound is C11H13ClN4O5, and it has a molecular weight of 316.7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloropurine glucoside typically involves the reaction of 6-chloropurine with glucose or a glucose derivative under specific conditions. One common method involves the use of an acid catalyst to facilitate the glycosylation reaction. For example, 6-chloropurine can be reacted with 3,4-di-O-acetyl-D-xylal in the presence of an acid catalyst to produce the desired glucoside .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the efficiency of the reaction, allowing for solvent-free conditions and shorter reaction times . This method is eco-friendly and provides high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloropurine glucoside undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The most common reaction is nucleophilic substitution at the C6 position of the purine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of mild nucleophiles under solvent-free conditions.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions of this compound are less commonly reported but may involve standard oxidizing and reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution can yield various C6-functionalized purine derivatives .
Scientific Research Applications
6-Chloropurine glucoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloropurine glucoside involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is linked to the inhibition of polynucleotide guanine synthesis in cancer cells . The compound may also interfere with other cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
6-Chloropurine: A closely related compound that serves as a precursor for the synthesis of 6-chloropurine glucoside.
6-Chloropurine Riboside: Another derivative with similar biological activities and applications.
2-Amino-6-chloropurine: A compound with comparable chemical properties and uses.
Uniqueness: this compound is unique due to its glycosylated structure, which may enhance its solubility and bioavailability compared to other purine derivatives. This structural feature also allows for specific interactions with biological targets, potentially leading to distinct biological activities.
Properties
IUPAC Name |
2-(6-chloropurin-9-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-8(20)7(19)6(18)4(1-17)21-11/h2-4,6-8,11,17-20H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDJOIVBVRLPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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